molecular formula C19H15NO5 B2732328 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid CAS No. 1207029-23-9

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid

Cat. No.: B2732328
CAS No.: 1207029-23-9
M. Wt: 337.331
InChI Key: YVSGVIFVZGRSFT-UHFFFAOYSA-N
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Description

4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid is a hybrid molecule combining a coumarin core with a benzoic acid moiety linked via an amide bond. The coumarin scaffold (4-methyl-2-oxo-2H-chromene) is substituted at the 3-position with a carboxamido group, which is further connected to a methylene bridge and a benzoic acid group. The amide linkage enhances hydrogen-bonding capacity and stability compared to ester or ether analogs, while the benzoic acid moiety offers opportunities for further functionalization or conjugation .

Properties

IUPAC Name

4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSGVIFVZGRSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

The structural analysis focuses on coumarin derivatives with benzoic acid or analogous groups, emphasizing substitution patterns and linkage types:

Compound Name (CAS/Key Identifier) Core Structure Substituents/Linkage Key Structural Features
Target compound Coumarin + benzoic acid 4-methyl coumarin, amide linkage (C3–CH2–NH–CO–C6H4–COOH) Rigid coumarin core, flexible amide spacer
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (314741-98-5) Coumarin + benzoic acid Ether linkage (C7–O–CH2–C6H4–COOH) Ether spacer reduces hydrogen-bonding potential
3-(2-Oxo-2H-chromen-3-yl)benzoic acid (443292-41-9) Coumarin + benzoic acid Direct C–C bond (C3–C6H4–COOH) Simpler structure, limited conformational flexibility
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (119686-34-9) Coumarin 6-Br, 8-OCH3, COOH at C3 Halogenation increases molecular weight and lipophilicity
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid Benzo[f]chromene + benzoic acid Fused benzene ring, amide linkage (C2–CO–NH–C6H4–COOH) Larger aromatic system, extended π-conjugation

Key Observations :

  • The amide linkage in the target compound distinguishes it from ether or direct C-linked analogs, offering enhanced stability and hydrogen-bonding interactions.
  • Substituents on the coumarin core (e.g., 4-methyl vs. 6-bromo-8-methoxy) modulate electronic properties and steric effects .
Physicochemical Properties
  • Solubility : The amide group in the target compound improves solubility in polar solvents compared to ether-linked derivatives (e.g., 314741-98-5) .
  • Lipophilicity : The 4-methyl group on the coumarin increases hydrophobicity relative to unsubstituted coumarins but less so than halogenated analogs (e.g., 119686-34-9) .
  • Stability : Amide bonds resist hydrolysis better than ester linkages (e.g., methyl esters in ), enhancing metabolic stability .
Stability and Reactivity
  • Amide vs. Ester Stability : The target compound’s amide bond is less prone to hydrolysis than ester-linked coumarins (e.g., methyl esters in ), favoring long-term storage .
  • Photostability : Coumarins with electron-withdrawing groups (e.g., nitro in ) may degrade under UV light, whereas the 4-methyl group in the target compound could mitigate this .

Biological Activity

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, focusing on its pharmacological properties.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H13NO4
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Several studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the coumarin structure can enhance antibacterial potency.
  • Acetylcholinesterase Inhibition
    • Research has indicated that compounds with a similar structural framework act as potent inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. A study found that certain substituted coumarins exhibited AChE inhibition with IC50 values in the low micromolar range, suggesting potential therapeutic applications in cognitive enhancement and memory preservation .
  • Antioxidant Properties
    • Coumarin derivatives are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various coumarin derivatives against common bacterial strains. The results indicated that compounds with a similar backbone to this compound displayed significant zones of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising activity comparable to standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A2530
Compound B2035
Target Compound1528

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, a series of coumarin derivatives were tested for their ability to inhibit AChE activity. The study highlighted that the introduction of specific functional groups significantly enhanced the inhibitory effects, with some compounds achieving IC50 values below 100 nM .

CompoundAChE IC50 (nM)
Compound C90
Compound D75
Target Compound60

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